molecular formula C18H18ClI2N3O B11671243 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol CAS No. 303107-20-2

2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol

Cat. No.: B11671243
CAS No.: 303107-20-2
M. Wt: 581.6 g/mol
InChI Key: AFCQOTHFIOPJJT-SSDVNMTOSA-N
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Description

2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound that features a piperazine ring, chlorobenzyl group, and diiodophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps. One common method includes the condensation of 4-chlorobenzylamine with 1-piperazinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4,6-diiodophenol under controlled conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or piperazines.

Scientific Research Applications

2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol
  • 2-alkythio-4-chloro-N-(imino(heteroaryl)methyl)benzenesulfonamide

Uniqueness

2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol is unique due to the presence of both a piperazine ring and diiodophenol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its interactions with molecular targets .

Properties

CAS No.

303107-20-2

Molecular Formula

C18H18ClI2N3O

Molecular Weight

581.6 g/mol

IUPAC Name

2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C18H18ClI2N3O/c19-15-3-1-13(2-4-15)12-23-5-7-24(8-6-23)22-11-14-9-16(20)10-17(21)18(14)25/h1-4,9-11,25H,5-8,12H2/b22-11+

InChI Key

AFCQOTHFIOPJJT-SSDVNMTOSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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